molecular formula C11H15N B2803754 2-(3,4-Dimethylphenyl)cyclopropan-1-amine CAS No. 1157555-70-8

2-(3,4-Dimethylphenyl)cyclopropan-1-amine

Cat. No.: B2803754
CAS No.: 1157555-70-8
M. Wt: 161.248
InChI Key: KNIOVMIFMGBHCG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N It is a cyclopropane derivative with a phenyl group substituted at the 2-position and two methyl groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropyl alcohols or hydrocarbons.

Scientific Research Applications

2-(3,4-Dimethylphenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-(3,4-Dimethylphenyl)cyclopropan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    2-(3,4-Dimethylphenyl)cyclopropan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

2-(3,4-Dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern and the presence of the cyclopropane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-7-3-4-9(5-8(7)2)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIOVMIFMGBHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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